Cas no 4852-31-7 (methyl 5-chloro-1-benzofuran-2-carboxylate)

Methyl 5-chloro-1-benzofuran-2-carboxylate is a versatile heterocyclic compound featuring a benzofuran core substituted with a chloro group at the 5-position and a methoxycarbonyl moiety at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloro substituent enhances electrophilic aromatic substitution potential, while the ester group allows for derivatization via hydrolysis or nucleophilic substitution. Its well-defined molecular framework ensures consistency in synthetic pathways, and its stability under standard conditions facilitates handling and storage. The compound is commonly utilized in the development of bioactive molecules and fine chemicals.
methyl 5-chloro-1-benzofuran-2-carboxylate structure
4852-31-7 structure
商品名:methyl 5-chloro-1-benzofuran-2-carboxylate
CAS番号:4852-31-7
MF:C10H7O3Cl
メガワット:210.61378
CID:1084820
PubChem ID:33728824

methyl 5-chloro-1-benzofuran-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-chlorobenzofuran-2-carboxylate
    • Methyl 5-chloro-1-benzofuran-2-carboxylate
    • 4-Amino-5-chloro-2,1,3-benzothiadiazole
    • 5-Chlor-benzo[1,2,5]thiadiazol-4-ylamin
    • 5-Chlor-benzofuran-2-carbonsaeure-methylester
    • 5-Chlor-benzofuran-carbonsaeure-(2)-methylester
    • 5-Chlor-cumarilsaeure-methylester
    • 5-Chloro-benzo[1,2,5]thiadiazol-4-yl
    • 5-chloro-benzo[1,2,5]thiadiazol-4-ylamine
    • 5-chloro-benzofuran-2-carboxylic acid methyl ester
    • AC1LGHYZ
    • AC1Q3OTD
    • ACMC-209hgq
    • Methyl-< 5-chlor-cumarilat>
    • 4852-31-7
    • F83566
    • CS-0301991
    • Methyl5-chlorobenzofuran-2-carboxylate
    • SCHEMBL24681539
    • EN300-784963
    • 2-BENZOFURANCARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER
    • methyl 5-chloro-1-benzofuran-2-carboxylate
    • インチ: InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
    • InChIKey: IBWFLLGVHGBDGX-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC2=C(O1)C=CC(=C2)Cl

計算された属性

  • せいみつぶんしりょう: 210.008
  • どういたいしつりょう: 210.008
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 39.4A^2

methyl 5-chloro-1-benzofuran-2-carboxylate セキュリティ情報

methyl 5-chloro-1-benzofuran-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-784963-10.0g
methyl 5-chloro-1-benzofuran-2-carboxylate
4852-31-7 95.0%
10.0g
$2701.0 2025-03-21
Aaron
AR01DRXT-1g
2-BENZOFURANCARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER
4852-31-7 98%
1g
$229.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372661-5g
Methyl 5-chlorobenzofuran-2-carboxylate
4852-31-7 95+%
5g
¥6628.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372661-1g
Methyl 5-chlorobenzofuran-2-carboxylate
4852-31-7 95+%
1g
¥2040.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372661-100mg
Methyl 5-chlorobenzofuran-2-carboxylate
4852-31-7 95+%
100mg
¥581.00 2024-05-11
Enamine
EN300-784963-0.1g
methyl 5-chloro-1-benzofuran-2-carboxylate
4852-31-7 95.0%
0.1g
$553.0 2025-03-21
Chemenu
CM308728-1g
Methyl 5-chlorobenzofuran-2-carboxylate
4852-31-7 95%
1g
$281 2021-06-17
Enamine
EN300-784963-2.5g
methyl 5-chloro-1-benzofuran-2-carboxylate
4852-31-7 95.0%
2.5g
$1230.0 2025-03-21
Enamine
EN300-784963-0.5g
methyl 5-chloro-1-benzofuran-2-carboxylate
4852-31-7 95.0%
0.5g
$603.0 2025-03-21
Chemenu
CM308728-1g
Methyl 5-chlorobenzofuran-2-carboxylate
4852-31-7 95%
1g
$*** 2023-05-30

methyl 5-chloro-1-benzofuran-2-carboxylate 関連文献

methyl 5-chloro-1-benzofuran-2-carboxylateに関する追加情報

Methyl 5-Chloro-1-Benzofuran-2-Carboxylate: A Comprehensive Overview

Methyl 5-chloro-1-benzofuran-2-carboxylate (CAS No. 4852-31-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofuran derivatives, which have been extensively studied due to their unique structural properties and potential applications in drug discovery and material science. The molecule consists of a benzofuran ring system with a chlorine substituent at the 5-position and a methyl ester group attached to the 2-position of the furan ring.

The synthesis of methyl 5-chloro-1-benzofuran-2-carboxylate typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent functional group transformations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels. These improvements have made the compound more accessible for research and industrial applications.

One of the most notable features of methyl 5-chloro-1-benzofuran-2-carboxylate is its ability to act as a precursor in the synthesis of bioactive molecules. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antioxidant activities, making them promising candidates for drug development. Additionally, the compound's aromaticity and electron-withdrawing groups contribute to its stability and reactivity, which are critical factors in various chemical reactions.

Recent research has focused on the application of methyl 5-chloro-1-benzofuran-2-carboxylate in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable bonds with other monomers has led to its use in creating high-performance materials with enhanced mechanical and thermal properties.

In terms of environmental impact, studies have shown that methyl 5-chloro-1-benzofuran-2-carboxylate is biodegradable under specific conditions, which is a crucial factor for its sustainable use in industrial processes. However, further research is needed to fully understand its environmental fate and potential risks.

The demand for methyl 5-chloro-1-benzofuran-2-carboxylate has grown significantly due to its versatility across multiple industries. Its role as an intermediate in pharmaceutical synthesis, combined with its applications in materials science, positions it as a key compound in modern chemistry.

In conclusion, methyl 5-chloro-1-benzofuran-2-carboxylate (CAS No. 4852-31-7) is a versatile compound with wide-ranging applications in organic chemistry, pharmacology, and materials science. Ongoing research continues to uncover new potential uses for this compound, ensuring its relevance in both academic and industrial settings.

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